Nifenalol
Overview
Description
Nifenalol is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is used primarily for its antiarrhythmic properties, which help in managing irregular heartbeats. This compound also tends to lower blood pressure and provides protection against angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifenalol can be synthesized through various chemoenzymatic routes. One such method involves the use of lipase-catalyzed kinetic resolution to prepare a central chiral building block. This enantiopure ®-chlorohydrin is then used for the synthesis of a series of beta-blockers, including this compound . Another method involves the asymmetric reduction of a prochiral ketone using lyophilized E. coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and eco-friendliness. These processes typically use immobilized enzymes in continuous flow reactors to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Nifenalol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active enantiomers.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions typically involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various enantiomers and metabolites that retain the beta-blocking activity of this compound .
Scientific Research Applications
Nifenalol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-blockers and their synthesis.
Biology: Investigated for its effects on beta-adrenoceptors in various biological systems.
Medicine: Used in clinical research for its antiarrhythmic and antihypertensive properties.
Industry: Employed in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
Nifenalol exerts its effects by antagonizing beta-adrenoceptors, specifically beta-2 adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting their physiological effects such as increased heart rate and vasoconstriction .
Comparison with Similar Compounds
Nifenalol is similar to other beta-blockers such as propranolol, alprenolol, and pindolol. it is unique in its specific binding affinity and enantiomeric properties. Unlike some beta-blockers, this compound has a higher selectivity for beta-2 adrenergic receptors, making it particularly effective in certain clinical scenarios .
List of Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
- Carazolol
- Metoprolol
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAORFCGRZIGNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048693 | |
Record name | Nifenalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7413-36-7 | |
Record name | (RS)-Nifenalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7413-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifenalol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifenalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nifenalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFENALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1DE63830P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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